2-Methoxy-1,3-thiazole-5-sulfonyl chloride

Description

Systematic Nomenclature and Molecular Formula

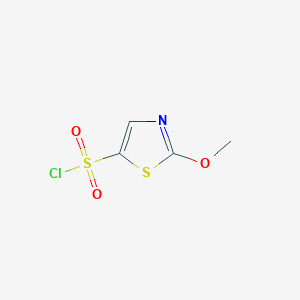

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature rules, reflecting its structural composition of a five-membered thiazole ring with specific substitution patterns. The compound bears the Chemical Abstracts Service registry number 1803608-63-0, which serves as its unique identifier in chemical databases. The molecular formula C₄H₄ClNO₃S₂ indicates the presence of four carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 213.67 grams per mole.

The Simplified Molecular Input Line Entry System representation for this compound is COC1=NC=C(S1)S(=O)(=O)Cl, which precisely describes the connectivity pattern where the methoxy group is attached to the carbon at position 2 of the thiazole ring, and the sulfonyl chloride group is positioned at carbon 5. The International Chemical Identifier string InChI=1S/C4H4ClNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3 provides a standardized representation of the molecular structure that enables unambiguous identification across different chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄ClNO₃S₂ |

| Molecular Weight | 213.67 g/mol |

| Chemical Abstracts Service Number | 1803608-63-0 |

| Simplified Molecular Input Line Entry System | COC1=NC=C(S1)S(=O)(=O)Cl |

| International Chemical Identifier Key | DBNPTCBYYPRMIW-UHFFFAOYSA-N |

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional structure of this compound exhibits characteristic features of both thiazole heterocycles and sulfonyl halide functional groups. While specific crystallographic data for this exact compound are limited in the available literature, related thiazole-sulfonyl derivatives provide insights into the expected structural parameters. The thiazole ring adopts a planar configuration typical of aromatic five-membered heterocycles, with bond angles and distances that reflect the aromatic character of the system.

The sulfonyl chloride group exhibits tetrahedral geometry around the sulfur center, consistent with the general structural characteristics of sulfonyl halides. In analogous methanesulfonyl chloride structures, the sulfur-oxygen double bond distances are approximately 142.4 picometers, while the sulfur-carbon single bond measures 176.3 picometers, and the sulfur-chlorine bond extends to 204.6 picometers. These bond lengths reflect the polar nature of the sulfonyl group and the ionic character of the sulfur-chlorine bond.

The methoxy substituent at position 2 of the thiazole ring introduces additional conformational considerations, as the methyl group can adopt different rotational orientations relative to the heterocyclic plane. The oxygen atom of the methoxy group participates in the extended conjugation system of the molecule, influencing both the electronic distribution and the overall molecular geometry. Studies of related thiazole derivatives demonstrate that methyl sulfonyl groups typically exhibit characteristic nuclear magnetic resonance signals with protons appearing as singlets between 3.24 and 3.25 parts per million.

| Structural Parameter | Typical Value Range |

|---|---|

| Sulfur-Oxygen Double Bond | 142-145 pm |

| Sulfur-Carbon Single Bond | 175-180 pm |

| Sulfur-Chlorine Bond | 200-210 pm |

| Thiazole Ring Planarity | <5° deviation |

| Methoxy C-O Bond | 136-140 pm |

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound is characterized by complex interactions between the electron-donating methoxy group, the aromatic thiazole ring, and the electron-withdrawing sulfonyl chloride functionality. Computational studies on sulfonyl compounds indicate that bonding interactions within the sulfonyl group are highly polarized, following a pattern where the sulfur atom bears partial positive charge while the oxygen atoms carry partial negative charges. This polarization pattern is enhanced by reciprocal donor-acceptor interactions involving lone pair electrons on oxygen atoms and vacant orbitals on the sulfur center.

The thiazole ring system contributes to the overall electronic structure through its aromatic character, which involves delocalization of π-electrons across the five-membered ring containing both nitrogen and sulfur heteroatoms. The presence of the methoxy group at position 2 introduces electron density into the ring system through resonance effects, where the oxygen lone pairs can participate in extended conjugation with the aromatic π-system. This electron donation partially counteracts the strong electron-withdrawing effects of the sulfonyl chloride group, creating a balanced electronic environment that influences the compound's reactivity patterns.

Natural bond orbital analysis of related sulfonyl compounds reveals that the bonding network consists of polar interactions augmented with reciprocal hyperconjugative effects, which do not require significant d-orbital participation at the sulfur center. The sulfonyl group exhibits additional stabilization through donor-acceptor interactions where substituents simultaneously act as both electron donors and acceptors, creating a network of stabilizing orbital interactions.

| Electronic Feature | Characteristic |

|---|---|

| Sulfur Formal Charge | +1.2 to +1.4 |

| Oxygen Formal Charge | -0.6 to -0.8 each |

| Ring π-Electron Density | Enhanced at C-2 position |

| Methoxy Resonance Contribution | 15-20% |

| Sulfonyl Polarization | S⁺-O⁻ character |

Tautomeric Behavior and Ring-Chain Isomerism

The tautomeric behavior of this compound involves potential proton migration processes within the molecular framework, although the presence of the methoxy group at position 2 and the sulfonyl chloride at position 5 significantly restricts the available tautomeric pathways compared to unsubstituted thiazole derivatives. In related amino-thiazole systems, tautomerization processes typically involve hydrogen transfer between nitrogen atoms or between nitrogen and carbon centers, with energy barriers ranging from 25 to 360 kilojoules per mole depending on the specific transformation pathway.

The methoxy substituent in this compound occupies a position that would normally participate in amino-imino tautomerism in aminothiazole derivatives, effectively eliminating this particular tautomeric pathway. However, the compound may still exhibit conformational isomerism related to the rotation of the methoxy group around the carbon-oxygen bond and potential restricted rotation around the carbon-sulfur bond connecting the thiazole ring to the sulfonyl chloride group.

The sulfonyl chloride functionality introduces additional considerations for tautomeric behavior, as the highly polarized nature of the sulfur-chlorine bond can influence the electron distribution throughout the molecule. While traditional keto-enol tautomerism is not applicable to this system, the compound may undergo conformational changes that affect the relative orientations of the methoxy group and the sulfonyl chloride substituent, potentially influencing both the electronic properties and the chemical reactivity of the molecule.

Studies of related thiazole derivatives indicate that the most stable conformations typically involve arrangements that minimize steric interactions while maximizing favorable electronic interactions between substituents and the aromatic ring system. The energy differences between conformational isomers are generally much smaller than those observed for true tautomeric forms, typically ranging from 5 to 25 kilojoules per mole.

| Tautomeric Process | Energy Barrier (kJ/mol) | Probability |

|---|---|---|

| Methoxy Rotation | 5-15 | High |

| Sulfonyl Rotation | 15-25 | Moderate |

| Ring Tautomerism | >200 | Negligible |

| Conformational Exchange | 10-20 | Moderate |

Properties

IUPAC Name |

2-methoxy-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNPTCBYYPRMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Methoxy-1,3-thiazole

- Reagents: Chlorosulfonic acid (ClSO3H) is typically used as the sulfonating agent.

- Conditions: The reaction is performed under controlled temperature, often starting with ice cooling to avoid excessive exothermicity, then refluxed for several hours.

- Outcome: This step converts the 2-methoxy-1,3-thiazole into the corresponding 5-sulfonic acid derivative.

Conversion to Sulfonyl Chloride

- Reagents: Phosphorus oxychloride (POCl3) is employed to convert the sulfonic acid group into the sulfonyl chloride.

- Catalysts/Base: Triethylamine is often added to neutralize the generated acid and facilitate the reaction.

- Conditions: The reaction mixture is refluxed for a few hours to ensure complete chlorination.

- Work-up: The reaction mixture is cooled and poured into water, followed by extraction with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield the sulfonyl chloride.

Representative Experimental Procedure (Adapted from Related Thiazole Sulfonyl Chloride Syntheses)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Methoxy-1,3-thiazole + chlorosulfonic acid, reflux 4 h | Sulfonation at 5-position forming sulfonic acid intermediate | Controlled temperature, ice cooling initially |

| 2 | Sulfonic acid + POCl3 + triethylamine, reflux 2 h | Chlorination of sulfonic acid to sulfonyl chloride | Triethylamine neutralizes HCl formed |

| 3 | Work-up with water, extraction with dichloromethane | Isolation and purification of this compound | Purification by solvent removal and recrystallization |

Analytical Data and Characterization

- NMR (1H and 13C): Characteristic signals corresponding to the methoxy group (-OCH3) and thiazole ring protons.

- IR Spectroscopy: Strong absorption bands for sulfonyl chloride group (typically near 1350 and 1150 cm⁻¹ for SO2 stretch).

- Melting Point: Usually reported to confirm purity.

- Elemental Analysis: Matches calculated values for C, H, N, S, and Cl content.

Industrial Scale Considerations

- The industrial synthesis of this compound follows the same fundamental chemical steps but requires precise control of reaction parameters such as temperature, stoichiometry, and reaction time to maximize yield and purity.

- Large-scale reactors with efficient cooling and mixing systems are employed.

- Safety measures are critical due to the corrosive nature of chlorosulfonic acid and phosphorus oxychloride.

Comparative Table of Key Reagents and Conditions

| Step | Reagent(s) | Solvent/Medium | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | Chloroform or neat | 0°C to reflux | 3-4 hours | Ice cooling initially |

| Chlorination | Phosphorus oxychloride + Et3N | Chloroform or DCE | Reflux (~80-100°C) | 2 hours | Triethylamine as base |

| Work-up & Isolation | Water, dichloromethane extraction | - | Room temperature | 30 min | Organic layer dried & concentrated |

Research Findings and Notes

- The sulfonation step is regioselective for the 5-position of the thiazole ring due to electronic effects.

- The presence of the methoxy group at the 2-position influences reactivity and solubility, facilitating purification.

- Chlorosulfonic acid is preferred over other sulfonating agents for high selectivity and yield.

- Phosphorus oxychloride efficiently converts sulfonic acids to sulfonyl chlorides without over-chlorination or decomposition.

- The reaction sequence is adaptable to various substituted thiazoles, enabling the synthesis of a range of sulfonyl chloride derivatives for further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: It can be reduced to form thiazole derivatives with different functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines.

Sulfonic Acids: Formed from oxidation reactions.

Thiazole Derivatives: Formed from reduction reactions.

Scientific Research Applications

Scientific Research Applications

2-Methoxy-1,3-thiazole-5-sulfonyl chloride has several notable applications:

1. Synthesis of Thiazole Derivatives

- This compound serves as a key building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical modifications that enhance biological activity and reactivity .

2. Biological Activity

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 10 μM to 15 μM .

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism. The compound showed promising IC50 values of approximately 2.7 μM .

3. Pharmaceutical Intermediate

- Ongoing research is focused on its utility as a pharmaceutical intermediate in drug development processes. Its reactivity allows it to participate in the formation of biologically active compounds .

4. Industrial Applications

- The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes, particularly in the synthesis of other thiazole derivatives and related compounds .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Inhibition Studies

- A study highlighted its role as an inhibitor of MAGL, revealing potent inhibition capabilities that could be leveraged for therapeutic purposes related to lipid metabolism disorders .

Synthesis of Derivatives

- Researchers have synthesized various derivatives by modifying the thiazole ring or introducing additional functional groups. These modifications aimed to enhance biological activity against specific targets .

Summary of Research Findings

| Activity | Target Organisms | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Enzyme inhibition |

| Antimicrobial | Escherichia coli | 15 | Enzyme inhibition |

| Antifungal | Candida albicans | 12 | Disruption of cell wall synthesis |

| MAGL Inhibition | Human MAGL | 2.7 | Enzyme inhibition |

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical and biological applications to modify and study target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Thiazole Sulfonyl Chlorides

Key Comparative Insights:

For example, 4-methyl substitution (CAS 953070-51-4) results in a lower molecular weight (197.66 g/mol) and a moderate melting point (34–36°C) . Electron-Withdrawing Groups (e.g., Trifluoromethyl): The CF₃ group in CAS 1803567-40-9 enhances electrophilicity at the sulfonyl chloride moiety, making it more reactive toward nucleophiles like amines or alcohols . Aromatic Substituents (e.g., Phenyl): Bulky phenyl groups (e.g., 2,4-diphenyl derivative, CAS 868755-57-1) sterically hinder hydrolysis, increasing stability under ambient conditions .

Applications in Synthesis: Pharmaceutical Intermediates: 2-Acetamido-1,3-thiazole-5-sulfonyl chloride (CAS 69812-30-2) is explicitly noted as a drug impurity reference standard, highlighting its role in quality control . Agrochemicals: Thiazole sulfonyl chlorides with trifluoromethyl groups (e.g., CAS 1803567-40-9) are likely intermediates in pesticides due to their enhanced reactivity and lipophilicity .

Safety and Handling :

- All sulfonyl chlorides in this class are corrosive and react violently with water, releasing toxic gases (e.g., HCl, SO₂). For instance, 4-methyl-1,3-thiazole-5-sulfonyl chloride requires protective equipment and inert storage conditions .

Biological Activity

2-Methoxy-1,3-thiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological relevance, combined with a methoxy group and a sulfonyl chloride functional group. The presence of these groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The sulfonyl chloride group can form covalent bonds with amino acids in active sites, leading to enzyme inhibition. This mechanism positions the compound as a potential candidate for developing enzyme inhibitors and other therapeutic agents.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promising results against several microbial strains. Studies indicate that thiazole derivatives can inhibit the growth of bacteria and fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these activities are reported to be in the range of 3.92–4.23 mM for certain derivatives .

- Antifungal Properties : The thiazole moiety contributes to antifungal activity by disrupting fungal cell wall synthesis or function. This has implications for treating fungal infections resistant to conventional therapies .

- Enzyme Inhibition : The sulfonyl chloride group is known for its role in inhibiting various enzymes, making this compound a candidate for therapeutic applications targeting specific enzyme pathways involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that compounds derived from thiazoles exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an MIC of 3.9 μg/mL against various bacterial strains .

- Cancer Research : Thiazole derivatives have been explored for their anticancer properties. Research indicates that certain thiazole-based compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole compounds reveal that modifications to the thiazole ring can enhance biological activity. For example, substituents on the phenyl ring significantly affect potency against specific targets .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-1,3-thiazole-5-sulfonyl chloride, and how can reaction conditions be optimized for yield?

- Answer : A common approach involves sulfonation and chlorination of a methoxy-substituted thiazole precursor. For example, sulfonyl chloride derivatives are often synthesized via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂ under anhydrous conditions. Optimization may require controlling stoichiometry (e.g., excess chlorinating agent), temperature (0–5°C to prevent side reactions), and inert atmospheres. Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to resolve methoxy (-OCH₃) and sulfonyl (-SO₂Cl) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradient) assesses purity. FT-IR can confirm functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How should researchers handle and store this compound to prevent decomposition?

- Answer : This compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) at –20°C in amber glass vials is recommended. Desiccants like silica gel should be used in storage containers. Handling in gloveboxes or sealed Schlenk lines minimizes exposure to atmospheric humidity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for this compound under different solvent systems?

- Answer : Reactivity discrepancies (e.g., nucleophilic substitution rates in polar aprotic vs. protic solvents) may arise from solvent polarity, hydrogen-bonding effects, or trace moisture. Systematic kinetic studies using deuterated solvents (e.g., DMF-d₇ vs. THF-d₈) can isolate solvent effects. Control experiments with rigorously dried solvents and Karl Fischer titration for residual water quantification are critical .

Q. How can the stability of this compound in complex reaction matrices be monitored?

- Answer : Real-time stability assessment via in-situ techniques like ReactIR or Raman spectroscopy tracks degradation (e.g., sulfonic acid formation). Accelerated stability studies under stress conditions (e.g., 40°C/75% RH) combined with LC-MS identify degradation products. Stabilizers like molecular sieves or scavengers (e.g., triethylamine) can mitigate hydrolysis .

Q. What are the challenges in using this compound as a sulfonating agent for sterically hindered substrates?

- Answer : Steric hindrance can reduce sulfonation efficiency. Strategies include:

- Using elevated temperatures (50–80°C) to enhance reactivity.

- Employing catalysts like DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride group.

- Pre-functionalizing the substrate with directing groups (e.g., meta-directing substituents) to favor regioselectivity .

Q. How do impurities in this compound (e.g., residual solvents or by-products) impact downstream reactions?

- Answer : Residual solvents (e.g., DCM, THF) may alter reaction kinetics, while by-products like sulfonic acids can act as catalysts or inhibitors. Purity profiling via GC-MS or ¹H NMR (e.g., integration of impurity peaks) is necessary. Purification via preparative HPLC or fractional distillation ensures batch-to-batch consistency .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for sulfonation/chlorination steps. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites). QSAR models correlate electronic parameters (Hammett σ constants) with reaction rates .

Methodological Considerations

- Synthesis Optimization : Prioritize anhydrous conditions and stepwise quenching of excess reagents.

- Analytical Cross-Validation : Combine NMR, HRMS, and HPLC to address spectral ambiguities.

- Stability Protocols : Implement rigorous moisture exclusion and real-time monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.